2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine

Antimitotic agents Tubulin polymerization Microtubule targeting

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine (CAS 53750-89-3, C₇H₈N₂O, MW 136.15) is a bicyclic heterocycle comprising a pyrimidine ring fused to a 5,6-dihydrofuran moiety. It belongs to the furo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized as a bioisostere of purines and extensively explored for kinase inhibition and antimitotic activity.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13117258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=NC=C2CCOC2=N1
InChIInChI=1S/C7H8N2O/c1-5-8-4-6-2-3-10-7(6)9-5/h4H,2-3H2,1H3
InChIKeyHYEOSDURYHZMKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine: Core Scaffold Procurement for Microtubule-Targeting and Kinase Inhibitor Programs


2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine (CAS 53750-89-3, C₇H₈N₂O, MW 136.15) is a bicyclic heterocycle comprising a pyrimidine ring fused to a 5,6-dihydrofuran moiety. It belongs to the furo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry recognized as a bioisostere of purines and extensively explored for kinase inhibition and antimitotic activity [1]. The 2-methyl substituent is a critical structural determinant that differentiates this building block from its 2-unsubstituted, 2-amino, and 2-thioether analogs, directly impacting downstream biological performance in tubulin polymerization and kinase selectivity assays [2][3].

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine: Why 2-Desmethyl or 2-Amino Analogs Cannot Be Casually Substituted


Within the furo[2,3-d]pyrimidine class, seemingly minor substituent variations at the 2-position produce divergent pharmacological profiles that preclude casual interchange. The presence or absence of the 2-methyl group fundamentally alters tubulin polymerization inhibitory potency [1], colchicine-site binding competition [1], and c-Met kinase engagement [2], as demonstrated by direct comparative studies. These structure-activity relationships necessitate precise selection of the 2-methyl-bearing scaffold for antimitotic applications, while 2-desmethyl or 2-substituted analogs direct activity toward alternative kinase targets [3].

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine: Comparative Quantitative Evidence for Scientific Selection


2-Methyl Substitution Enhances Tubulin Assembly Inhibition by 1.7-Fold Over 2-Desmethyl Analog

In a direct head-to-head comparison using the same assay platform, the 2-methyl-bearing derivative AG1 (derived from 2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine) inhibited purified tubulin assembly with an IC₅₀ of 1.9 ± 0.1 µM, whereas the 2-desmethyl analog AG16 exhibited an IC₅₀ of 3.3 ± 0.5 µM, representing a 1.7-fold enhancement in potency conferred by the 2-methyl group [1]. Both compounds were evaluated in the NCI 60-cell panel, demonstrating two-digit nanomolar GI₅₀ values and low nanomolar cellular microtubule depolymerization activity [1].

Antimitotic agents Tubulin polymerization Microtubule targeting Drug resistance

2-Methyl Substitution Modulates Colchicine-Site Binding Mode Relative to 2-Desmethyl Analog

The 2-methyl group alters the binding interaction at the colchicine site of tubulin. AG1 (2-methyl) inhibited colchicine binding by 63% at 1 µM and 86% at 5 µM, while AG16 (2-desmethyl) achieved 71% inhibition at 1 µM and 96% at 5 µM [1]. The 2-desmethyl analog consistently demonstrated greater colchicine-site competition (8 percentage points higher at 1 µM, 10 percentage points higher at 5 µM), indicating that the 2-methyl substituent shifts the binding pose away from direct colchicine-site overlap despite enhancing overall tubulin polymerization inhibition [1].

Colchicine binding site Tubulin inhibitor Binding mode differentiation Structure-activity relationship

Furo[2,3-d]pyrimidine Scaffold Circumvents Pgp and βIII-Tubulin-Mediated Drug Resistance

Furo[2,3-d]pyrimidine-derived antimitotic agents (both 2-methyl and 2-desmethyl analogs) retain full activity in tumor cells engineered to overexpress P-glycoprotein (Pgp) or βIII-tubulin, two major mediators of clinical resistance to paclitaxel and other microtubule-targeting agents [1]. This contrasts sharply with paclitaxel, which is susceptible to both Pgp-mediated efflux and βIII-tubulin-mediated microtubule dynamics alterations [1]. The furo[2,3-d]pyrimidine scaffold thus provides a structural platform for overcoming resistance mechanisms that limit frontline antimitotic chemotherapeutics.

Multidrug resistance P-glycoprotein βIII-tubulin Paclitaxel resistance

C2-Substitution Abolishes c-Met Kinase Inhibitory Activity of Furo[2,3-d]pyrimidines

A systematic SAR study of furo[2,3-d]pyrimidines against c-Met kinase revealed that while the C5-phenyl substituted analog (compound 2) displayed potent inhibition (IC₅₀ = 69.8 nM), introduction of any substituent at the C2 position—including methyl—completely abolished inhibitory activity [1]. This binary on/off switch at C2 demonstrates that the 2-methyl group can be strategically employed to redirect kinase selectivity away from c-Met toward alternative targets such as tubulin , or conversely, that 2-unsubstituted scaffolds are obligatory for c-Met inhibitor programs [1].

c-Met kinase Kinase selectivity Structure-activity relationship C2 position

Furo[2,3-d]pyrimidine vs Thieno[2,3-d]pyrimidine: Divergent c-Met Inhibitory Potency

In a cross-scaffold comparison evaluating c-Met kinase inhibition, the thieno[2,3-d]pyrimidine derivative 6b achieved an IC₅₀ of 35.7 nM—the most potent compound in the series—while furo[2,3-d]pyrimidine analogs were consistently less potent against c-Met [2]. However, furo[2,3-d]pyrimidine derivatives exhibit complementary activity against other kinase targets including Akt1 (IC₅₀ = 24 µM for optimized derivatives) [1] and PI3Kα/β [2], and demonstrate antimitotic activity not observed with thieno analogs . This scaffold-level differentiation supports selection of the furo core when polypharmacology (kinase plus tubulin) or non-c-Met kinase targets are desired.

Scaffold hopping c-Met inhibition Kinase inhibitor Furo vs thieno comparison

2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine: Validated Application Scenarios from Quantitative Evidence


Antimitotic Agent Development Targeting Multidrug-Resistant Cancers

Based on the 1.7-fold superior tubulin polymerization inhibition (IC₅₀ = 1.9 vs. 3.3 µM) and demonstrated circumvention of Pgp and βIII-tubulin resistance mechanisms [1], 2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine is the scaffold of choice for medicinal chemistry programs developing next-generation antimitotic agents. Derivatization at the N4-position (as in AG1) yields compounds with two-digit nanomolar GI₅₀ values across the NCI 60-cell panel and low nanomolar microtubule depolymerization activity [1], addressing the critical unmet need for microtubule-targeting agents effective against paclitaxel-resistant tumors.

Dual-Mechanism Kinase-Tubulin Inhibitor Design

The furo[2,3-d]pyrimidine scaffold uniquely supports dual pharmacological mechanisms—kinase inhibition and microtubule disruption—not achievable with thieno[2,3-d]pyrimidine analogs that lack antimitotic activity [1][3]. Procurement of the 2-methyl-bearing core enables development of single-agent polypharmacology candidates that simultaneously inhibit kinases (e.g., Akt1, PI3Kα/β) and disrupt microtubule dynamics, a strategy supported by the scaffold's demonstrated activity in both mechanistic domains [1][2].

Kinase Selectivity Engineering via C2-Substitution Strategy

The binary SAR at the C2 position—where 2-substitution completely abolishes c-Met inhibition (IC₅₀ from 69.8 nM to inactive) [2]—establishes 2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine as a strategic building block for designing c-Met-sparing kinase inhibitor libraries. Conversely, programs targeting c-Met must utilize 2-unsubstituted furo[2,3-d]pyrimidine scaffolds. This deterministic SAR guides scaffold procurement decisions based on the desired kinase selectivity profile [2].

Colchicine-Site Modulator Library Synthesis

The differential colchicine-site competition profiles between 2-methyl and 2-desmethyl analogs (AG1: 63%/86% inhibition at 1/5 µM; AG16: 71%/96% inhibition at 1/5 µM) [1] support the use of 2-methyl-5,6-dihydrofuro[2,3-d]pyrimidine as the starting scaffold for developing non-colchicine-site tubulin polymerization inhibitors. This alternative binding mode may yield agents with distinct resistance profiles and reduced toxicity compared to classical colchicine-site binders [1].

Quote Request

Request a Quote for 2-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.